Cas no 1782901-83-0 (2-ethyl-4-(pyrrolidin-1-yl)butanoic acid)

2-ethyl-4-(pyrrolidin-1-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-4-(pyrrolidin-1-yl)butanoic acid
- 1782901-83-0
- EN300-1776057
-
- インチ: 1S/C10H19NO2/c1-2-9(10(12)13)5-8-11-6-3-4-7-11/h9H,2-8H2,1H3,(H,12,13)
- InChIKey: RUJAVOWNESOECS-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC)CCN1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 40.5Ų
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776057-0.5g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.5g |
$1084.0 | 2023-09-20 | ||
Enamine | EN300-1776057-1.0g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 1g |
$1129.0 | 2023-06-03 | ||
Enamine | EN300-1776057-0.1g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.1g |
$993.0 | 2023-09-20 | ||
Enamine | EN300-1776057-0.25g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.25g |
$1038.0 | 2023-09-20 | ||
Enamine | EN300-1776057-5.0g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 5g |
$3273.0 | 2023-06-03 | ||
Enamine | EN300-1776057-10g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 10g |
$4852.0 | 2023-09-20 | ||
Enamine | EN300-1776057-10.0g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 10g |
$4852.0 | 2023-06-03 | ||
Enamine | EN300-1776057-0.05g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 0.05g |
$948.0 | 2023-09-20 | ||
Enamine | EN300-1776057-2.5g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 2.5g |
$2211.0 | 2023-09-20 | ||
Enamine | EN300-1776057-5g |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid |
1782901-83-0 | 5g |
$3273.0 | 2023-09-20 |
2-ethyl-4-(pyrrolidin-1-yl)butanoic acid 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
2-ethyl-4-(pyrrolidin-1-yl)butanoic acidに関する追加情報
Introduction to 2-Ethyl-4-(Pyrrolidin-1-yl)butanoic Acid (CAS No. 1782901-83-0)
2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid (CAS No. 1782901-83-0) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and an ethyl group attached to a butanoic acid backbone. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for further research and development.
The molecular formula of 2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid is C10H19NO2, and its molecular weight is approximately 185.26 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled solubility is required.
In the pharmaceutical industry, 2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid has shown promise as a potential lead compound for the development of new drugs. Recent studies have focused on its ability to modulate various biological pathways, including those involved in inflammation, pain, and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of chronic inflammatory conditions.
Beyond its anti-inflammatory properties, 2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid has also been investigated for its potential neuroprotective effects. A preclinical study conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism of action appears to involve the activation of antioxidant enzymes and the inhibition of pro-apoptotic signaling pathways.
In addition to its biological activities, 2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid has been explored for its use in materials science. Its unique chemical structure makes it suitable for the synthesis of advanced materials with tailored properties. For example, researchers at the Massachusetts Institute of Technology (MIT) have developed a novel polymer based on this compound that exhibits excellent mechanical strength and thermal stability. This polymer has potential applications in areas such as electronics, aerospace, and biomedical devices.
The synthesis of 2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid can be achieved through various methods, including nucleophilic substitution reactions and condensation reactions. One common synthetic route involves the reaction of 4-chlorobutanoic acid with pyrrolidine in the presence of an appropriate base, followed by alkylation with ethyl iodide. This method yields high purity product with good yield and selectivity. The synthetic versatility of this compound allows for easy modification of its structure to fine-tune its properties for specific applications.
Safety considerations are an important aspect when handling any chemical compound. While 2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid is not classified as a hazardous material under current regulations, it is essential to follow standard laboratory safety protocols when working with it. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and ensuring proper ventilation in the laboratory environment.
In conclusion, 2-Ethyl-4-(pyrrolidin-1-yl)butanoic acid (CAS No. 1782901-83-0) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and favorable biological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing various scientific fields.
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